molecular formula C10H22ClNO B1448020 4-(tert-Butoxy)cyclohexanamine hydrochloride CAS No. 1174044-78-0

4-(tert-Butoxy)cyclohexanamine hydrochloride

Cat. No.: B1448020
CAS No.: 1174044-78-0
M. Wt: 207.74 g/mol
InChI Key: VZGZZKFRYJESPW-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)cyclohexanamine hydrochloride (CAS No. 1174044-78-0) is a cyclohexanamine derivative with a tert-butoxy substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₂₂ClNO, and it has a molecular weight of 207.74 g/mol . The compound is typically stored under an inert atmosphere at 2–8°C to maintain stability, as it is sensitive to moisture and oxygen. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

This compound is structurally characterized by the bulky tert-butoxy group (–OC(CH₃)₃), which introduces steric hindrance and influences its physicochemical properties, such as solubility and reactivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZZKFRYJESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the reaction of tert-butyl alcohol with cyclohexanone to form 4-(tert-butoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(tert-butoxy)cyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butoxy)cyclohexanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving amine receptors and neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. It may modulate neurotransmitter pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of 4-(tert-Butoxy)cyclohexanamine hydrochloride with similar cyclohexanamine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Similarity Score
This compound 1174044-78-0 C₁₀H₂₂ClNO 207.74 tert-Butoxy (–OC(CH₃)₃) Reference
trans-4-Methoxycyclohexanamine 121588-79-2 C₇H₁₅NO 129.20 Methoxy (–OCH₃) 0.92
4-(4-Chlorophenoxy)cyclohexanamine hydrochloride - C₁₂H₁₇Cl₂NO 262.17 4-Chlorophenoxy (–O-C₆H₄Cl) -
trans-4-(Trifluoromethyl)cyclohexanamine HCl 1218943-32-8 C₇H₁₃ClF₃N 219.64 Trifluoromethyl (–CF₃) -
4-Methoxy-4-methylcyclohexanamine 1429902-65-7 C₈H₁₇NO 143.23 Methoxy and methyl (–OCH₃, –CH₃) -

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃ in 1218943-32-8) decrease electron density on the cyclohexane ring, altering acidity/basicity compared to electron-donating groups (e.g., –OCH₃) .
  • Halogen Influence: The 4-chlorophenoxy group in C₁₂H₁₇Cl₂NO introduces chlorine, which may enhance biological activity but also increase toxicity risks .

Physicochemical Properties and Stability

Property 4-(tert-Butoxy)cyclohexanamine HCl trans-4-Methoxycyclohexanamine 4-(4-Chlorophenoxy)cyclohexanamine HCl
Solubility Likely low in water (bulky group) Higher water solubility Moderate (Cl increases lipophilicity)
Melting/Boiling Point Not reported Not reported Not reported
Stability Sensitive to moisture/O₂ Less sensitive Likely stable due to aromatic Cl

Insights :

  • The tert-butoxy group reduces water solubility compared to methoxy analogues, impacting formulation strategies in drug development .
  • Chlorine in 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride may improve stability under acidic conditions, a trait valuable in agrochemicals .

Biological Activity

4-(tert-Butoxy)cyclohexanamine hydrochloride is a chemical compound characterized by its unique structural features, particularly the tert-butoxy group attached to the cyclohexane ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including enzyme inhibition and selective cytotoxicity against cancer cells.

  • Molecular Formula : C10H22ClNO
  • CAS Number : 2044773-25-1

The presence of the tert-butoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound is mediated through its interactions with various enzymes and receptors. The compound has been shown to modulate several biochemical pathways, primarily through inhibition of serine proteases, which are critical in various physiological processes.

Inhibition Profile

This compound exhibits significant inhibitory activity against several serine proteases:

Enzyme Inhibition Constant (Ki)
Trypsin21 µM
Urokinase-type plasminogen activator (uPA)97 µM
Thrombin320 µM
Factor Xa110 µM

These values suggest that the compound may have therapeutic applications in conditions associated with these enzymes, such as thrombotic disorders and cancer metastasis .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 Liver Cancer Cells : IC50 > 100 µM, indicating a favorable safety profile for potential therapeutic use.

This selective cytotoxicity suggests that the compound could be developed into a treatment option for specific types of cancer while minimizing harm to normal cells .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study investigated the effects of this compound on thrombin activity in human plasma. The compound effectively inhibited thrombin, which plays a crucial role in clot formation. This finding supports its potential use in managing thrombotic conditions .
  • Comparative Analysis with Related Compounds :
    The compound was compared with similar cyclohexanamine derivatives to assess differences in biological activity. Notably, compounds lacking the tert-butoxy group showed significantly reduced inhibition profiles against serine proteases, highlighting the importance of this functional group in enhancing biological activity .
  • Therapeutic Applications :
    Research has indicated that derivatives of cyclohexanamine, including this compound, are being explored for their potential as anti-inflammatory agents and in drug development for infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tert-Butoxy)cyclohexanamine hydrochloride
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4-(tert-Butoxy)cyclohexanamine hydrochloride

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